3-ethenyl-1-methyl-Pyridiniumiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-1-methyl-Pyridiniumiodide typically involves the reaction of 3-vinylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetone or acetonitrile at elevated temperatures. The general reaction scheme is as follows:
3-vinylpyridine+methyl iodide→this compound
The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product. Typically, the reaction is conducted at temperatures around 70°C for about an hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-1-methyl-Pyridiniumiodide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used to replace the iodide ion.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridinium derivatives.
Substitution: Formation of different pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-1-methyl-Pyridiniumiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 3-ethenyl-1-methyl-Pyridiniumiodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The vinyl group allows for potential covalent bonding with biological molecules, which can result in changes to cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-methylpyridinium iodide: Similar structure but with an ethyl group instead of a vinyl group.
3-Methyl-1-vinylpyridinium chloride: Similar structure but with a chloride ion instead of an iodide ion.
Uniqueness
3-Ethenyl-1-methyl-Pyridiniumiodide is unique due to the presence of both a vinyl group and a methyl group on the pyridinium ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H10IN |
---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
3-ethenyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H10N.HI/c1-3-8-5-4-6-9(2)7-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DKKLSQQCOKCNMQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.